molecular formula C24H38O5 B1206610 3,7-Dihydroxy-12-oxocholanoic acid CAS No. 2458-08-4

3,7-Dihydroxy-12-oxocholanoic acid

Cat. No. B1206610
CAS RN: 2458-08-4
M. Wt: 406.6 g/mol
InChI Key: MIHNUBCEFJLAGN-DMMBONCOSA-N
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Description

3,7-Dihydroxy-12-oxocholanoic acid is an oxo-5beta-cholanic acid . It is a conjugate acid of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate .


Synthesis Analysis

The synthesis of 3,7-Dihydroxy-12-oxocholanoic acid involves the reduction of 3,7-, 3,12- and 3,7,12-oxo derivatives . More detailed information about the synthesis process might be available in specific scientific literature.


Molecular Structure Analysis

The molecular formula of 3,7-Dihydroxy-12-oxocholanoic acid is C24H38O5 . It has an average mass of 406.556 Da and a monoisotopic mass of 406.271912 Da . The molecule contains a total of 70 bonds, including 32 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 583.0±50.0 °C at 760 mmHg, and a flash point of 320.4±26.6 °C . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 95 Å2 .

Scientific Research Applications

Application: Treatment of Cholesterol Gallstones

Summary:

Cholesterol gallstones are a common medical condition characterized by the formation of solid masses in the gallbladder due to cholesterol precipitation. 12-keto-UDCA serves as a key intermediate in the synthesis of ursodeoxycholic acid (UDCA), a therapeutic agent used for non-surgical treatment of cholesterol gallstones.

Methods of Application:

Researchers have developed a one-step enzymatic route to synthesize 12-keto-UDCA from dehydrocholic acid (DHCA). This process involves the combination of two enzymes: NADPH-dependent 7β-hydroxysteroid dehydrogenase (7-HSDH) and NADH-dependent 3β-hydroxysteroid dehydrogenase (3-HSDH). These enzymes reduce the 3-carbonyl and 7-carbonyl groups of DHCA, resulting in the formation of 12-keto-UDCA .

Results:

Under optimal conditions (10 mM DHCA, pH 6), researchers achieved 99% formation of 12-keto-UDCA with a 91% yield. The stability of the enzymes was evaluated, and no significant loss of activity was observed after 5 days under reaction conditions .

Application: Liver Disease Treatment

Summary:

UDCA, derived from 12-keto-UDCA, has been used to improve liver function in cholestatic diseases. It aids in reducing liver damage and promoting bile flow.

Methods of Application:

UDCA is administered orally as a therapeutic agent. Its mechanism of action involves reducing bile toxicity, enhancing bile secretion, and protecting hepatocytes.

Results:

Clinical studies have shown positive outcomes in patients with cholestatic liver diseases, including primary biliary cirrhosis and primary sclerosing cholangitis .

Application: Colon Cancer Prevention

Summary:

UDCA has potential chemopreventive effects against colon cancer.

Methods of Application:

UDCA is investigated as an adjunct therapy to prevent colon cancer. Its anti-inflammatory and anti-proliferative properties contribute to its potential efficacy.

Results:

Preclinical studies and epidemiological data suggest that UDCA may reduce the risk of colon cancer development. However, further clinical trials are needed to confirm its effectiveness .

Application: Bowel Dysfunction

Summary:

UDCA has been explored for its effects on bowel function.

Methods of Application:

Oral administration of UDCA is studied in patients with bowel dysfunction, including constipation and impaired colonic peristalsis.

Results:

Limited evidence suggests that UDCA may improve bowel motility and alleviate symptoms in certain cases. However, more research is required to establish its role in managing bowel disorders .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-DMMBONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334921
Record name 12-Ketochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,7-Dihydroxy-12-oxocholanoic acid

CAS RN

2458-08-4
Record name 12-Ketochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2458-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 12-KETOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MKE33N44O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Lin, W Chan, J Li, Z Cai - … to the Rapid Dissemination of Up …, 2010 - Wiley Online Library
In this study, high‐performance liquid chromatography coupled with quadrupole time‐of‐flight mass spectrometry in conjunction with chemometric methods including principal …
Q Zhang, X Chang, X Wang, H Zhan, Q Gao… - Toxicology …, 2021 - academic.oup.com
Nickel oxide nanoparticles (Nano NiO) evoke hepatotoxicity, while whether it affects the hepatic metabolism remains unclear. The aim of this study was to explore the differential …
Number of citations: 6 academic.oup.com
Q Han, H Li, M Jia, L Wang, Y Zhao, M Zhang… - Aging …, 2021 - Wiley Online Library
Liver ageing not only damages liver function but also harms systemic metabolism. To better understand the mechanisms underlying liver ageing, we transplanted the livers of young rats …
Number of citations: 11 onlinelibrary.wiley.com
MGM Kok, MMA Ruijken, JR Swann, ID Wilson… - Analytical and …, 2013 - Springer
A recently developed capillary electrophoresis (CE)-negative-ionisation mass spectrometry (MS) method was used to profile anionic metabolites in a microbial-host co-metabolism study…
Number of citations: 49 link.springer.com
L Du, Q Wang, S Ji, Y Sun, W Huang… - Frontiers in Cellular …, 2022 - frontiersin.org
Hyperlipidemia refers to a chronic disease caused by systemic metabolic disorder, and its pathophysiology is very complex. Shanmei capsule (SM) is a famous preparation with a long …
Number of citations: 10 www.frontiersin.org
Z Ao, Z Li, X Wang, C Zhao, Y Gan, X Wu… - Molecular …, 2019 - Wiley Online Library
Piglets cloned by somatic cell nuclear transfer (SCNT) show a high incidence of malformations and a high death rate during the perinatal period. To investigate the underlying …
Number of citations: 20 onlinelibrary.wiley.com
G Xie, W Zhong, X Zheng, Q Li, Y Qiu, H Li… - Journal of proteome …, 2013 - ACS Publications
Chronic ethanol consumption is associated with not only the alteration of metabolic profiles in biofluids but also the composition of the gut microbiome. Our understanding of the …
Number of citations: 144 pubs.acs.org
S Lazarević, M Đanić, S Goločorbin-Kon… - Pharmacological …, 2019 - Elsevier
Bile acids are endogenous emulsifiers synthesized from cholesterol having a peculiar amphiphilic structure. Appreciation of their beneficial effects on human health, recognized since …
Number of citations: 36 www.sciencedirect.com
G Wang, Z Li, H Li, L Li, J Li, C Yu - Molecules, 2016 - mdpi.com
Jiaqi Ganxian Granule (JGG) is a famous traditional Chinese medicine, which has been long used in clinical practice for treating liver fibrosis. However, the mechanism underlying its …
Number of citations: 23 www.mdpi.com
X Ji, L Zhu, K Chang, R Zhang, Y Chen, H Yin… - Carbohydrate …, 2022 - Elsevier
Consumption of chitooligosaccharides (COS) prevents intestinal microecological disorder. The mechanisms for the effects of different COS on the gut microbiota are currently unclear. …
Number of citations: 10 www.sciencedirect.com

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